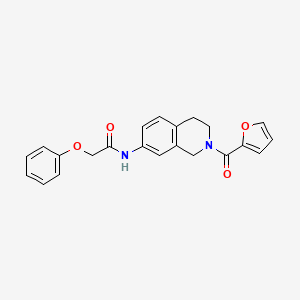

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

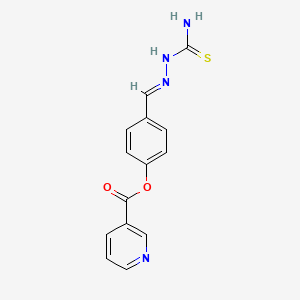

“N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyacetamide” is a complex organic compound. It contains a furan-2-carbonyl group, which is a key structural motif in a variety of chemical compounds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the heterocyclization of furan-2-carbonyl isothiocyanate with a variety of aliphatic and aromatic nitrogen nucleophiles resulted in the formation of a new series of heterocycles . Another example is the synthesis of N-(pyridin-2-yl)furan-2-carboxamide, which was achieved by heating commercial pyridin-2-amine and furan-2-carbonyl chloride in boiling propan-2-ol .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in various studies. For instance, the structure of 2-Furancarbonitrile, a related compound, is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Furan-2-carbonyl compounds are known to be highly reactive and can participate in diverse types of reactions, especially multicomponent reactions . They have been employed in the synthesis of a number of biologically active heterocycles .Applications De Recherche Scientifique

Synthesis and Structural Analysis

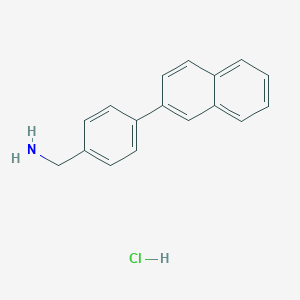

One area of research involves the synthesis and structural characterization of related compounds, where derivatives have been synthesized to explore their potential biological activities. For example, studies have focused on the synthesis of tetrahydroisoquinoline derivatives, analyzing their crystal structures through X-ray diffraction and computational studies to understand their molecular configurations (Yuefei Bai et al., 2011). These efforts are aimed at designing compounds with improved efficacy and selectivity for therapeutic targets.

Biological Activities

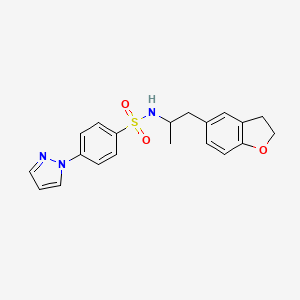

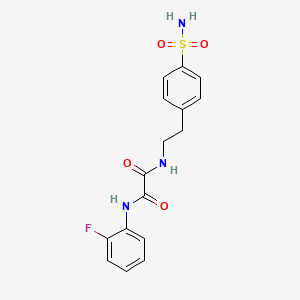

Research into the biological activities of tetrahydroisoquinoline derivatives includes evaluating their anti-tuberculosis, cytotoxic, and anti-inflammatory properties. For instance, certain derivatives have been synthesized and shown to possess significant anti-tuberculosis activity, indicating their potential as novel therapeutic agents against tuberculosis (Yuefei Bai et al., 2011). Additionally, studies have assessed the anti-inflammatory properties of furan-2-yl-4-phenoxyquinoline derivatives, with some compounds exhibiting potent activity against beta-glucuronidase release, suggesting their potential in anti-inflammatory drug development (Yeh‐long Chen et al., 2006).

Antimicrobial and Antioxidant Properties

Further research has focused on evaluating the antimicrobial and antioxidant properties of related compounds. For instance, novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines and their derivatives have been synthesized and screened for antimicrobial activity, revealing promising activities against various pathogenic bacteria and fungi (R. Zaki et al., 2019). Additionally, certain derivatives have been identified for their free-radical scavenging capacity, indicating their potential as antioxidants (V. Kouznetsov et al., 2011).

Safety and Hazards

While specific safety and hazard information for “N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyacetamide” is not available, related compounds such as Furan-2-carbonyl chloride, tetrahydro- are known to be corrosive to metals, harmful if swallowed or inhaled, and can cause severe skin burns and eye damage .

Orientations Futures

The future directions for research on “N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyacetamide” and related compounds could involve further exploration of their synthesis, characterization, and potential biological activities. The development of more efficient and eco-friendly synthetic routes could also be a focus of future research .

Mécanisme D'action

Mode of Action

Furan derivatives have been found to exhibit a wide range of biological activities, suggesting that this compound may interact with multiple targets .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Furan derivatives have been found to influence a variety of biochemical pathways, suggesting that this compound may have broad effects on cellular function .

Pharmacokinetics

Furan derivatives are known to improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of the compound. Specific information on how environmental factors influence the action of n-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyacetamide is currently unavailable .

Propriétés

IUPAC Name |

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4/c25-21(15-28-19-5-2-1-3-6-19)23-18-9-8-16-10-11-24(14-17(16)13-18)22(26)20-7-4-12-27-20/h1-9,12-13H,10-11,14-15H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOJJOJVFRBKSPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3017147.png)

![2-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxy]acetonitrile](/img/structure/B3017153.png)

![3-(4-chloro-3-nitrobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B3017161.png)

![[(2S,4S,5R,6S)-4-[(2S,3R,4S,5S,6R)-3-Acetyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-2-methyloxan-3-yl] acetate](/img/structure/B3017163.png)

![ethyl 3-cyclopropyl-1-(4-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3017165.png)

![(E)-4-(Dimethylamino)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]but-2-enamide](/img/structure/B3017166.png)

![2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B3017167.png)